Calusterone is a synthetic androgenic steroid with the chemical formula C21H32O2. It is classified as a 17-alkylated steroid, which allows it to be orally active. Calusterone is known for its ability to significantly decrease the binding capacity of estradiol-17beta to specific uterine receptors, showcasing its potential in influencing estrogen metabolism. This compound has been utilized therapeutically in postmenopausal women with metastatic breast cancer, where it enhances the effectiveness of cytotoxic chemotherapy by acting as a potent hormonal agent .
Calusterone exhibits significant biological activity as an androgen. Its primary actions include:
The synthesis of Calusterone typically involves multiple steps:
Calusterone has several applications across different fields:
Studies on Calusterone's interactions reveal important insights:
Calusterone shares structural and functional similarities with several other androgenic steroids. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics | Uniqueness |
|---|---|---|---|
| Testosterone | C19H28O2 | Primary male sex hormone; anabolic properties | Natural hormone; precursor to many steroids |
| Nandrolone | C18H26O2 | Anabolic steroid; less androgenic than testosterone | Used in medicine for anemia and osteoporosis |
| Methandrostenolone | C20H28O2 | Strong anabolic effects; popular among athletes | Known for rapid muscle gain |
| Stanozolol | C21H32N2O | Anabolic steroid; commonly used in veterinary medicine | Unique nitrogen atom enhances anabolic effects |
Calusterone's distinct structural features, particularly its 17-alkylation, set it apart from these compounds, allowing for unique pharmacological profiles and applications in both medical and performance-enhancing contexts .
Calusterone possesses the characteristic steroidal backbone structure derived from the androstane framework, specifically the androst-4-en-3-one core system [1] [2]. The fundamental molecular architecture consists of four fused rings arranged in the standard steroid configuration: three six-membered cyclohexane rings (designated as rings A, B, and C) and one five-membered cyclopentane ring (ring D) [3]. This cyclopentanoperhydrophenanthrene nucleus, also known as gonane, forms the structural foundation for all steroid compounds [3].
The molecular formula of calusterone is C₂₁H₃₂O₂, with a molecular weight of 316.48 g/mol [1] [4]. The compound exhibits the typical 17-carbon steroid backbone with additional substitutions that confer its unique properties. The basic androst-4-en-3-one structure features a double bond between carbons 4 and 5 in ring A, with a ketone functional group at position 3 and a hydroxyl group at position 17 [1] [5].
The steroid nucleus maintains the characteristic rigid structure that defines steroid compounds, with the four rings adopting specific conformations that influence the molecule's biological activity and physicochemical properties [6]. The planar arrangement of the rings creates a relatively flat molecular surface with distinct hydrophobic and hydrophilic regions, contributing to the compound's lipophilic nature [6].
The distinguishing structural feature of calusterone is its specific substitution pattern, which includes two methyl groups at positions 7 and 17 of the steroid backbone [2] [5]. The systematic name (7β,17β)-17-hydroxy-7,17-dimethylandrost-4-en-3-one reflects these critical substitutions [7] [5].
At position 7, calusterone bears a methyl group in the β-configuration (7β-methyl), which extends above the plane of the steroid ring system [2] [8]. This stereochemical arrangement is crucial for distinguishing calusterone from its structural isomer bolasterone, which possesses the same methyl group in the α-configuration (7α-methyl) [2] [9]. The β-orientation of the 7-methyl group significantly influences the compound's three-dimensional structure and subsequent biological activity.
The 17α-methyl substitution represents another key structural modification, with the methyl group positioned in the α-configuration at carbon 17 [2] [5]. This 17α-alkylation is a common modification in synthetic anabolic steroids, designed to enhance oral bioavailability by reducing hepatic metabolism [5]. The combination of both 7β and 17α-methyl substitutions creates a unique substitution pattern that defines calusterone's chemical identity.
The presence of a hydroxyl group at position 17β provides the compound with its alcohol functionality, contributing to its classification as a 17β-hydroxysteroid [1] [5]. This hydroxyl group plays a significant role in the compound's hydrogen bonding capabilities and influences its solubility profile and biological interactions.
Calusterone and bolasterone represent a pair of C-7 epimers, differing solely in the stereochemical configuration of the methyl substituent at position 7 [2] [9]. While calusterone possesses the 7β-methyl configuration, bolasterone contains the corresponding 7α-methyl group, making them stereoisomers with identical molecular formulas but different spatial arrangements [9] [10].
The stereochemical difference between these compounds manifests in several distinct physicochemical properties. Calusterone exhibits a melting point range of 127-129°C, whereas bolasterone demonstrates a higher melting point of 163-165°C [4] [9]. This difference reflects the impact of stereochemistry on crystal packing and intermolecular interactions in the solid state.
The density values also differ between the two isomers, with calusterone showing an estimated density of 0.9575 g/cm³ compared to bolasterone's predicted density of 1.09±0.1 g/cm³ [4] [9]. These variations in physical properties demonstrate how subtle changes in stereochemistry can significantly affect the material properties of structurally related compounds.
Solubility profiles show some variation between the isomers, with calusterone being slightly soluble in chloroform and ethyl acetate [4], while bolasterone exhibits slight solubility in chloroform, dioxane, and methanol [9]. The different solubility patterns reflect the influence of stereochemistry on molecular interactions with various solvents.
The optical rotation properties also distinguish the two compounds, with calusterone showing a specific rotation of [α]D +57° in chloroform [4] [11], indicating its chiral nature and specific stereochemical configuration. This optical activity provides a reliable method for identifying and differentiating between the two isomers.
The conformational stability of calusterone is significantly influenced by its specific substitution pattern and stereochemical configuration [12] [13]. The 7β-methyl substitution introduces steric interactions that affect the overall molecular conformation and energy landscape of the compound.
The rigid steroid backbone limits conformational flexibility, with the compound adopting a relatively fixed three-dimensional structure [14]. The calculated properties reveal that calusterone has zero rotatable bonds, indicating minimal conformational freedom around single bonds [14]. This structural rigidity contributes to the compound's stability and predictable three-dimensional shape.
The 7β-methyl group's orientation influences the compound's conformational preferences through steric interactions with adjacent parts of the molecule [13]. The β-configuration places the methyl group in an axial position relative to the cyclohexane ring, creating specific steric constraints that stabilize certain conformational states while destabilizing others.
The 17α-methyl substitution also contributes to conformational stability by introducing additional steric bulk that affects the flexibility of the D-ring region [13]. This substitution pattern creates a more sterically hindered environment around the 17-position, influencing the compound's interaction with biological targets and metabolic enzymes.
Van der Waals molecular volume calculations indicate a value of 334.72 Ų for calusterone [14], reflecting the space occupied by the molecule and its substituents. The topological polar surface area of 37.30 Ų represents the polar regions of the molecule that can participate in hydrogen bonding and other polar interactions [14].
Calusterone exhibits well-defined crystalline properties, forming crystals from acetone with a melting point range of 127-129°C [4] [11]. This relatively sharp melting point indicates good crystalline order and purity of the compound. The crystallization behavior demonstrates the compound's ability to form stable crystal lattices through intermolecular interactions.
The melting point of calusterone is notably lower than that of its 7α-isomer bolasterone (163-165°C) [9], reflecting differences in crystal packing efficiency and intermolecular interactions between the two stereoisomers. The lower melting point of calusterone suggests less efficient crystal packing or weaker intermolecular forces in the solid state compared to bolasterone.
The compound's crystalline form appears as a white to off-white solid [4], indicating high purity and absence of significant impurities that might affect coloration. The solid-state properties are important for pharmaceutical formulation and stability considerations.
Thermodynamic analysis reveals that calusterone has a predicted boiling point of approximately 463.29°C [4], though this value is described as a rough estimate. The high boiling point reflects the compound's substantial molecular weight and strong intermolecular interactions that must be overcome during vaporization.
The estimated density of 0.9575 g/cm³ and refractive index of 1.5100 [4] provide additional insights into the compound's physical properties and molecular packing in the solid state. These values are consistent with typical steroid compounds and reflect the compound's lipophilic nature.
Calusterone exhibits significant lipophilicity, as evidenced by its calculated logarithmic partition coefficient (LogP) of 4.80 [14]. This high LogP value indicates strong preference for lipophilic environments over aqueous phases, which is characteristic of steroid compounds and influences their biological distribution and membrane permeability.
The compound's lipophilic nature is further supported by its limited aqueous solubility and preferential solubility in organic solvents [4]. Calusterone shows slight solubility in chloroform and ethyl acetate, both of which are relatively nonpolar solvents that can accommodate the compound's lipophilic structure.
The high lipophilicity has significant implications for the compound's pharmacokinetic properties, including absorption, distribution, and membrane penetration capabilities [15]. The LogP value of 4.80 places calusterone in the range typical of compounds with good membrane permeability but potentially limited aqueous solubility.
The topological polar surface area of 37.30 Ų [14] represents the polar regions of the molecule that can participate in hydrogen bonding interactions. This relatively small polar surface area compared to the total molecular surface contributes to the compound's lipophilic character and influences its interactions with biological membranes.
The compound's partition behavior is also influenced by its ability to form hydrogen bonds, with one hydrogen bond donor (the 17β-hydroxyl group) and two hydrogen bond acceptors (the 3-ketone oxygen and 17β-hydroxyl oxygen) [14]. These hydrogen bonding capabilities can affect the compound's distribution between different phases and its interactions with biological targets.
Molar refractivity calculations yield a value of 92.39 [14], which reflects the compound's polarizability and contributes to its optical properties. This parameter is related to the compound's molecular volume and electronic properties, providing additional insights into its physicochemical behavior.
| Property | Calusterone | Bolasterone | Difference |
|---|---|---|---|
| Molecular Formula | C₂₁H₃₂O₂ [1] | C₂₁H₃₂O₂ [9] | Identical |
| Molecular Weight | 316.48 g/mol [4] | 316.48 g/mol [9] | Identical |
| Melting Point (°C) | 127-129 [4] [11] | 163-165 [9] | 36°C higher |
| Density (g/cm³) | 0.9575 (est.) [4] | 1.09±0.1 (pred.) [9] | ~0.13 higher |
| Stereochemistry at C-7 | 7β (beta) [2] | 7α (alpha) [9] | Epimeric |
| LogP | 4.80 [14] | Not reported | - |
| Optical Rotation | [α]D +57° (CHCl₃) [11] | Not reported | - |
| Physical Property | Value | Unit | Source |
|---|---|---|---|
| Melting Point | 127-129 | °C | [4] [11] |
| Boiling Point | 463.29 (est.) | °C | [4] |
| Density | 0.9575 (est.) | g/cm³ | [4] |
| Refractive Index | 1.5100 (est.) | - | [4] |
| Optical Rotation | +57° (CHCl₃) | [α]D | [11] |
| UV Maximum | 243 | nm | [11] |
| LogP | 4.80 | - | [14] |
| pKa (predicted) | 15.13±0.70 | - | [4] |